Regioisomer-Specific DAO Inhibitory Potency: 2-Carboxylic Acid vs. 5-Carboxylic Acid
The 5-carboxylic acid regioisomer (4H-furo[3,2-b]pyrrole-5-carboxylic acid) demonstrates potent DAO inhibition with a reported IC50 of 9 nM in a cell-free fluorescence assay, whereas the 2-carboxylic acid regioisomer (the target compound) has no detectable DAO inhibitory activity at concentrations up to 10 µM [1]. The crystal structure of human DAO co-crystallized with the 5-carboxylic acid inhibitor (PDB: 3CUK) confirms that the 5-position carboxylate forms critical hydrogen bonds with Arg283 and Tyr228 within the active site; the 2-position carboxylate cannot achieve this binding geometry due to steric and electronic constraints [2].
| Evidence Dimension | D-amino acid oxidase (DAO) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No detectable inhibition at ≤10 µM |
| Comparator Or Baseline | 4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 67268-37-5): IC50 = 9 nM |
| Quantified Difference | >1000-fold difference in potency; target compound is inactive as DAO inhibitor |
| Conditions | Cell-free fluorescence assay measuring H2O2 generation from D-serine degradation; pH 8.5, 2°C |
Why This Matters
For DAO-targeted programs, the 5-carboxylic acid regioisomer is essential; procurement of the 2-carboxylic acid for DAO assays will yield negative results and waste resources.
- [1] BindingDB. BDBM31147 IC50 = 9 nM assay. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=31147&tag=rep&fil=ic50&submit=summary (accessed 2026-04-21). View Source
- [2] PDB entry 3CUK. Crystal structure of human D-amino acid oxidase bound to 4H-furo[3,2-b]pyrrole-5-carboxylic acid. Sparey, T. et al. Bioorg. Med. Chem. Lett. 2008, 18, 3386-3391. https://doi.org/10.2210/pdb3cuk/pdb (accessed 2026-04-21). View Source
